molecular formula C17H22N4OS B456835 N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B456835
M. Wt: 330.4g/mol
InChI Key: MYTRQYCYPXKAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea typically involves the reaction of quinoline derivatives with thiourea under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[[[2-(2-methylpropyl)-4-quinolinyl]-oxomethyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4g/mol

IUPAC Name

1-ethyl-3-[[2-(2-methylpropyl)quinoline-4-carbonyl]amino]thiourea

InChI

InChI=1S/C17H22N4OS/c1-4-18-17(23)21-20-16(22)14-10-12(9-11(2)3)19-15-8-6-5-7-13(14)15/h5-8,10-11H,4,9H2,1-3H3,(H,20,22)(H2,18,21,23)

InChI Key

MYTRQYCYPXKAQI-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)CC(C)C

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
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N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
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N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
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N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
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N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
Reactant of Route 6
N-ethyl-2-[(2-isobutyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

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